Lithocholic Acid 3-sulfate (sodium salt)
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Overview
Description
Lithocholic acid 3-sulfate (sodium salt) is a metabolite of the secondary bile acid lithocholic acid. It is water-soluble and is the primary form of lithocholic acid in the bile duct . This compound forms a complex with calcium in vitro . It is also known to act as a ligand for the RORgammat receptor and inhibits Th17 cell differentiation .
Preparation Methods
The synthetic routes and reaction conditions for lithocholic acid 3-sulfate (sodium salt) involve the sulfation of lithocholic acid. The industrial production methods typically include the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid in the presence of a base to form the sulfate ester. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide at controlled temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
Lithocholic acid 3-sulfate (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the sulfate ester.
Substitution: Lithocholic acid 3-sulfate can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lithocholic acid 3-sulfate (sodium salt) has several scientific research applications:
Chemistry: It is used in studies related to bile acid metabolism and its interactions with various receptors.
Biology: The compound is used to investigate its role in cellular processes, including apoptosis and cell differentiation.
Industry: Lithocholic acid 3-sulfate is relevant in the production of certain pharmaceuticals and as a research tool in experimental cellular biology
Mechanism of Action
The mechanism of action of lithocholic acid 3-sulfate (sodium salt) involves its interaction with molecular targets such as the RORgammat receptor. By acting as a ligand for this receptor, it inhibits the differentiation of Th17 cells, which are involved in inflammatory responses. Additionally, it can induce cellular damage through its interactions with other cellular pathways .
Comparison with Similar Compounds
Lithocholic acid 3-sulfate (sodium salt) can be compared with other similar compounds such as:
Chenodeoxycholic acid: Another bile acid that undergoes similar metabolic pathways.
Ursodeoxycholic acid: Known for its therapeutic use in liver diseases.
Taurolithocholic acid: A conjugated form of lithocholic acid with taurine.
Lithocholic acid 3-sulfate is unique due to its specific sulfation at the 3-position, which imparts distinct biochemical properties and interactions .
Properties
Molecular Formula |
C24H40Na2O6S |
---|---|
Molecular Weight |
502.6 g/mol |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |
InChI Key |
RFGDPVSAAUAWSO-WLYWKNFRSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na].[Na] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na].[Na] |
Origin of Product |
United States |
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